molecular formula C25H34O4 B14578520 4-(Decyloxy)phenyl 4-ethoxybenzoate CAS No. 61313-93-7

4-(Decyloxy)phenyl 4-ethoxybenzoate

Cat. No.: B14578520
CAS No.: 61313-93-7
M. Wt: 398.5 g/mol
InChI Key: RKCOFWMDVRFPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Decyloxy)phenyl 4-ethoxybenzoate is an organic compound with the molecular formula C25H34O4. It is a type of ester formed from the reaction between 4-(decyloxy)phenol and 4-ethoxybenzoic acid. This compound is known for its applications in various fields, including materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)phenyl 4-ethoxybenzoate typically involves the esterification reaction between 4-(decyloxy)phenol and 4-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Decyloxy)phenyl 4-ethoxybenzoate in its various applications depends on its chemical structure and reactivity. For instance, in liquid crystalline materials, the compound’s ability to form ordered structures is crucial. The ester linkage and the long alkyl chain contribute to the compound’s mesogenic properties, allowing it to align and form liquid crystalline phases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Decyloxy)phenyl 4-ethoxybenzoate is unique due to its specific combination of the decyloxy and ethoxybenzoate groups, which impart distinct physical and chemical properties. This combination allows for unique applications in liquid crystalline materials and other advanced materials .

Properties

CAS No.

61313-93-7

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

(4-decoxyphenyl) 4-ethoxybenzoate

InChI

InChI=1S/C25H34O4/c1-3-5-6-7-8-9-10-11-20-28-23-16-18-24(19-17-23)29-25(26)21-12-14-22(15-13-21)27-4-2/h12-19H,3-11,20H2,1-2H3

InChI Key

RKCOFWMDVRFPTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.